molecular formula C21H29N3O5 B164807 H-Lys(Boc)-AMC CAS No. 222037-62-9

H-Lys(Boc)-AMC

Cat. No.: B164807
CAS No.: 222037-62-9
M. Wt: 403.5 g/mol
InChI Key: OAWGDHIIFDVFOW-INIZCTEOSA-N
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Description

H-Lys(Boc)-AMC, also known as Nε-Boc-L-lysine 7-amino-4-methylcoumarin, is a compound commonly used in peptide synthesis and biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in the study of protease activity due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Boc)-AMC typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the protection of the α-amino group of lysine using the Boc group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

H-Lys(Boc)-AMC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Lys(Boc)-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of H-Lys(Boc)-AMC involves its use as a substrate for proteases. When the compound is cleaved by a protease, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. This release can be detected by fluorescence spectroscopy, allowing researchers to measure protease activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .

Comparison with Similar Compounds

H-Lys(Boc)-AMC is unique due to its combination of a protected lysine residue and a fluorescent AMC moiety. Similar compounds include:

Compared to these compounds, this compound offers the advantage of fluorescence, making it particularly useful in protease assays and other biochemical applications.

Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGDHIIFDVFOW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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